2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Physicochemical profiling Lipophilicity Drug-likeness

SAR data is invalidated when regioisomeric mixtures or incorrect positional isomers are used unknowingly. 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine (CAS 1187170-68-8) is the definitive 5-methyl regioisomer, structurally distinct from the 5-benzoyl-2-methyl isomer (CAS 1187169-27-2) solely by carbonyl/methyl positioning on the pyridine ring-a difference invisible to MS but critical for molecular recognition. • CNS drug-like profile: XLogP3 2.8, TPSA 48.4 Ų, MW 257.28-compatible with fragment screening & lead optimization. • Supplied at 97% purity with NMR-confirmed regiochemistry; immediate availability from major stock points.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 1187170-68-8
Cat. No. B1455151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethoxybenzoyl)-5-methylpyridine
CAS1187170-68-8
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C15H15NO3/c1-10-4-6-13(16-9-10)15(17)12-8-11(18-2)5-7-14(12)19-3/h4-9H,1-3H3
InChIKeyVLRHTXLCLYXZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine Physicochemical Profile


2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a disubstituted pyridine derivative with the IUPAC name (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone, molecular formula C₁₅H₁₅NO₃, and molecular weight 257.28 g/mol [1]. The compound features a 2,5-dimethoxybenzoyl moiety attached at the 2-position of a 5-methylpyridine ring, distinguishing it from regioisomeric analogs where the carbonyl linkage or methyl substituent occupies alternative positions. Commercially, the compound is supplied at purities of 95–97% by vendors including Fluorochem, AKSci, and CymitQuimica . Its computed physicochemical properties include an XLogP3 of 2.8, topological polar surface area of 48.4 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. These properties place it within a favorable drug-like or probe-like chemical space, suggesting utility as a synthetic intermediate or scaffold for medicinal chemistry programs.

Scaffold Class 2,5-Disubstituted pyridine probe for SAR studies
Selection Logic Precise regiochemistry for CNS-focused medicinal chemistry
Identity Validation NMR confirmation essential; not distinguishable by LC-MS alone

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine Substitution Risks


Although multiple 2,5-dimethoxybenzoyl-pyridine isomers share the same molecular formula (C₁₅H₁₅NO₃) and are sometimes marketed interchangeably under the umbrella term 'DMMP' by non-specialist vendors, the precise regiochemistry of the carbonyl linkage and methyl substituent on the pyridine ring fundamentally alters molecular recognition, physicochemical properties, and synthetic utility . The 5-methyl substitution pattern on the pyridine ring of CAS 1187170-68-8 imparts a distinct electronic environment and steric profile compared to isomers such as 5-(2,5-dimethoxybenzoyl)-2-methylpyridine (CAS 1187169-27-2), where the methyl group is adjacent to the nitrogen . Even the des-methyl analog 2-(2,5-dimethoxybenzoyl)pyridine (CAS 64306-56-5) exhibits measurably different lipophilicity and a lower procurement cost, underscoring that these are not functionally equivalent chemical entities . In target-oriented synthesis, medicinal chemistry structure–activity relationship (SAR) exploration, or patent-protected composition-of-matter claims, substitution without rigorous verification of regioisomeric identity can invalidate biological data or intellectual property positioning. The quantitative evidence below demonstrates that procurement decisions must be guided by compound-specific identity rather than class-level assumptions.

Target
5-Methylpyridine Isomer
CAS 1187170-68-8; carbonyl at C2, methyl at C5. Distinct electronic and steric profile.
Common Substitute
Des-Methyl Analog
CAS 64306-56-5 may shift lipophilicity and binding properties, altering SAR interpretation.
Target
CAS 1187170-68-8
Carbonyl at pyridine C2; verified by ¹H NMR for unambiguous identity.
Common Substitute
Positional Isomer
CAS 1187169-27-2 shares MW and price but may not transfer regiospecific SAR or patent claims.

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine Differentiation Evidence


Lipophilicity vs. Des-Methyl Analog

The presence of the 5-methyl substituent on the pyridine ring of CAS 1187170-68-8 increases computed lipophilicity relative to the des-methyl analog 2-(2,5-dimethoxybenzoyl)pyridine (CAS 64306-56-5). The target compound has an XLogP3 of 2.8 [1], while the des-methyl analog, based on its structural deletion of one methyl group and smaller molecular formula (C₁₄H₁₃NO₃, MW 243.26 g/mol), is expected to exhibit an XLogP3 approximately 0.4–0.5 log units lower (estimated ~2.3–2.4 based on the ~0.5 logP contribution of an aromatic methyl group in the XLogP3 model). This difference in lipophilicity can influence membrane permeability, non-specific protein binding, and overall pharmacokinetic profile in biological assays.

Lipophilicity Difference
Cross-study comparable
Target XLogP3 = 2.8; Des-methyl XLogP3 ≈ 2.3–2.4
Supports distinct membrane permeability context
ΔXLogP3 ≈ +0.4 to +0.5 log units estimated from structure–property relationship
Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Procurement Cost Differential

Commercially, 2-(2,5-dimethoxybenzoyl)-5-methylpyridine (CAS 1187170-68-8) is priced at a premium compared to its des-methyl congener 2-(2,5-dimethoxybenzoyl)pyridine (CAS 64306-56-5). Vendor data from Fluorochem (both at 97% purity) shows the target compound listed at 12,188 CNY per gram, whereas the des-methyl analog is listed at 8,668 CNY per gram . This represents a 40.6% price premium for the 5-methylated variant. Notably, the positional isomer 5-(2,5-dimethoxybenzoyl)-2-methylpyridine (CAS 1187169-27-2) is listed at an identical price of 12,188 CNY/g , indicating that the methyl group presence—not its position—is the primary driver of the cost differential relative to the non-methylated scaffold.

Procurement Cost
Head-to-head
12,188 CNY/g vs 8,668 CNY/g (des-methyl)
Reported ~40% cost premium for the target
Fluorochem pricing, 97% purity; positional isomer identically priced
Chemical procurement Cost analysis Building block sourcing

CNS Drug-Likeness Profile

The target compound possesses a topological polar surface area (TPSA) of 48.4 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. This TPSA falls below the widely recognized threshold of 60–70 Ų for favorable passive blood–brain barrier (BBB) penetration, while the absence of H-bond donors further aligns with CNS drug-like property criteria [2]. In contrast, the positional isomer 5-(2,5-dimethoxybenzoyl)-2-methylpyridine (CAS 1187169-27-2) has the same TPSA and H-bond profile, offering no differentiation. However, the des-methyl analog 2-(2,5-dimethoxybenzoyl)pyridine (CAS 64306-56-5) has a slightly lower molecular weight (243.26 vs. 257.28 g/mol) and a modestly reduced TPSA (estimated ~39–48 Ų range), while lacking the steric and lipophilic contribution of the 5-methyl group. The target compound's combination of moderate lipophilicity (XLogP3 2.8) and low TPSA places it in a favorable region of CNS MPO (multiparameter optimization) space, an attribute that may be deliberately exploited by medicinal chemists optimizing for CNS target engagement [2].

CNS Drug-Likeness
Class-level inference
TPSA 48.4 Ų, HBD 0, XLogP3 2.8
Context-dependent profile for CNS permeability models
Aligns with published CNS MPO benchmarks; direct BBB data to verify
CNS drug discovery Physicochemical property Blood-brain barrier permeability Medicinal chemistry design

Regioisomer Identity Verification

The target compound 2-(2,5-dimethoxybenzoyl)-5-methylpyridine and its positional isomer 5-(2,5-dimethoxybenzoyl)-2-methylpyridine share the same molecular weight (257.28 g/mol), molecular formula (C₁₅H₁₅NO₃), and identical commercial pricing (12,188 CNY/g from Fluorochem at 97% purity) [1]. Despite these similarities, the two regioisomers are chemically distinct: the target has the carbonyl at pyridine C2 with methyl at C5, while the isomer has carbonyl at C3 with methyl at C6 of the pyridine ring. Standard identification by LC–MS alone cannot distinguish these isomers without chromatographic separation. NMR spectroscopy (¹H, ¹³C, and 2D experiments such as HMBC) provides unambiguous differentiation: the target compound's pyridine H6 proton adjacent to nitrogen will exhibit a distinct chemical shift and coupling pattern compared to the isomer's H6 proton adjacent to the methyl group [2]. Procurement specifications should therefore mandate identity confirmation by ¹H NMR or equivalent orthogonal method, not solely by mass confirmation or CAS number-based ordering, which introduces risk of isomer misassignment.

Regioisomer ID
Method context
NMR required; LC-MS cannot resolve isomers
Orthogonal verification essential for SAR integrity
¹H, ¹³C, HMBC differentiate C2- from C3-carbonyl connectivity
Analytical chemistry Quality control Regioisomer identification Procurement specification

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine Research & Industrial Applications


CNS Hit-to-Lead Optimization

The target compound's combination of XLogP3 2.8 and TPSA 48.4 Ų positions it within favorable CNS drug-like chemical space, as defined by multiparameter optimization models [1]. Medicinal chemists advancing hit series toward lead candidates for CNS targets can rationally select this scaffold based on its computed property profile, which predicts adequate BBB permeability. The 5-methyl substituent provides a synthetic handle for further derivatization while contributing to the compound's moderate lipophilicity—a differentiating feature from the less lipophilic des-methyl analog that may exhibit altered tissue distribution . Researchers should verify the regioisomeric identity by ¹H NMR upon receipt to ensure the correct connectivity is being evaluated in SAR studies [2].

2,5-Disubstituted Pyridine Intermediate

As documented in patent literature, 2,5-disubstituted pyridines serve as key intermediates for nicotinic ligands, kinase inhibitors, and herbicides . The target compound, bearing the 2,5-dimethoxybenzoyl group at the pyridine C2 position and a methyl substituent at C5, provides a differentiated regioisomeric entry point for constructing more elaborate 2,5-disubstituted pyridine architectures compared to the 5-benzoyl-2-methyl isomer (CAS 1187169-27-2) [1]. The carbonyl group offers a site for further functionalization (reduction, reductive amination, Grignard addition), while the methyl group can undergo selective oxidative or radical-mediated transformations. Procurement should specify CAS 1187170-68-8 explicitly to avoid unintended delivery of the positional isomer, which is priced identically .

Fragment-Based Drug Discovery Building Block

With a molecular weight of 257.28 g/mol—below the 300 Da threshold typically favored for fragment libraries—and zero hydrogen bond donors, the target compound is compatible with fragment-based screening approaches . The 2,5-dimethoxybenzoyl moiety offers potential for π-stacking and hydrophobic interactions with enzyme active sites, while the 5-methylpyridine ring provides a nitrogen atom capable of acting as a hydrogen bond acceptor or metal-coordinating group. At 48.4 Ų TPSA, the compound maintains adequate aqueous solubility for fragment screening concentrations (typically 0.5–2 mM in 5% DMSO). Procurement at 97% purity from Fluorochem [1] provides sufficient quality for primary fragment screens, though further purification (e.g., preparative HPLC) may be warranted for biophysical assay-grade material.

Regioisomerically Pure Reference Standard

Intellectual property filings covering 2,5-disubstituted pyridyl compounds as nicotinic receptor ligands, mGluR modulators, or kinase inhibitors frequently claim specific regioisomers as composition-of-matter embodiments . The target compound (CAS 1187170-68-8) is structurally distinguishable from the 5-benzoyl-2-methyl isomer (CAS 1187169-27-2) only by carbonyl and methyl group positioning on the pyridine ring; both isomers share identical molecular weight and are not resolved by mass spectrometry [1]. For freedom-to-operate analyses, patent validation studies, or the preparation of regioisomerically pure reference standards, procurement of the exact CAS-registered compound with NMR-confirmed identity is essential. The identical commercial pricing of the two isomers (12,188 CNY/g, 97% purity) reinforces that procurement cost alone cannot guide isomer selection—only explicit specification of CAS 1187170-68-8 with orthogonal analytical verification ensures receipt of the intended regioisomer.

Application
Selection Property
Validation Focus
CNS Hit-to-Lead
Computed CNS drug-like profile (TPSA 48.4 Ų, XLogP3 2.8)
Regioisomeric identity confirmation by ¹H NMR for SAR
2,5-Disubstituted Intermediate
Differentiated regioisomeric entry point
CAS-number-based procurement for isomer accuracy
Fragment-Based Screening
MW below 300 Da; zero HBD
Sufficient purity for primary screens; verify by prep HPLC if needed
Regioisomeric Reference
Exact CAS registration with NMR-verified connectivity
Orthogonal analytical verification for patent or FTO studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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